REACTION_CXSMILES
|
[OH-].[Na+].[C:3](#[N:6])[CH:4]=[CH2:5].[N+:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH3:16])([O-:9])=[O:8]>[Cl-].C([N+](CCCC)(CCCC)C)CCC>[C:3](#[N:6])[CH:4]=[CH2:5].[N+:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][CH2:5][CH2:4][C:3]#[N:6])([O-:9])=[O:8] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
175 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](C)(CCCC)CCCC
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
internal thermometer, stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
CUSTOM
|
Details
|
the organic phase is dried
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)#N
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)CCCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.5 mmol | |
AMOUNT: MASS | 1.61 g | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].[C:3](#[N:6])[CH:4]=[CH2:5].[N+:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH3:16])([O-:9])=[O:8]>[Cl-].C([N+](CCCC)(CCCC)C)CCC>[C:3](#[N:6])[CH:4]=[CH2:5].[N+:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][CH2:5][CH2:4][C:3]#[N:6])([O-:9])=[O:8] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
175 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](C)(CCCC)CCCC
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
internal thermometer, stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
CUSTOM
|
Details
|
the organic phase is dried
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)#N
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)CCCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.5 mmol | |
AMOUNT: MASS | 1.61 g | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-].[Na+].[C:3](#[N:6])[CH:4]=[CH2:5].[N+:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH3:16])([O-:9])=[O:8]>[Cl-].C([N+](CCCC)(CCCC)C)CCC>[C:3](#[N:6])[CH:4]=[CH2:5].[N+:7]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][CH2:5][CH2:4][C:3]#[N:6])([O-:9])=[O:8] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
175 mg
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCC)[N+](C)(CCCC)CCCC
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
internal thermometer, stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
TEMPERATURE
|
Details
|
maintained at this temperature for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
CUSTOM
|
Details
|
the organic phase is dried
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)#N
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)CCCC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.5 mmol | |
AMOUNT: MASS | 1.61 g | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |